

# An In-depth Technical Guide to Flutrimazole

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Fujenal   |           |
| Cat. No.:            | B15607604 | Get Quote |

Disclaimer: The term "**Fujenal**" did not yield any results in scientific and technical literature. It is highly probable that this is a misspelling of "Funcenal," a trade name for the active ingredient Flutrimazole. This guide will focus on Flutrimazole.

#### Introduction

Flutrimazole is a broad-spectrum imidazole antifungal agent utilized for the topical treatment of superficial mycoses of the skin.[1][2] Developed by Urich Pharmaceuticals in Spain and first marketed in 1995, it has demonstrated efficacy against a wide range of dermatophytes, yeasts, and other filamentous fungi.[3] Its chemical name is 1-[(2-fluorophenyl)(4-fluorophenyl)phenylmethyl]-1H-imidazole.[4][5] Flutrimazole is noted for its potent antifungal activity, which is comparable to clotrimazole and superior to bifonazole, as well as its anti-inflammatory properties.[1][6]

## **Origin and Physicochemical Properties**

Flutrimazole is a synthetic imidazole derivative.[2][4] It is characterized by the molecular formula C22H16F2N2 and a molecular weight of approximately 346.37 g/mol .[5][7] Typically, it appears as a white powder with limited solubility in water but is soluble in various organic solvents, which is advantageous for its formulation into topical preparations such as creams, gels, and solutions.[3][7]

Table 1: Physicochemical Properties of Flutrimazole



| Property          | Value        | Reference |
|-------------------|--------------|-----------|
| Molecular Formula | C22H16F2N2   | [5][7]    |
| Molecular Weight  | 346.37 g/mol | [7]       |
| CAS Number        | 119006-77-8  | [5][7]    |
| Appearance        | White powder | [7]       |
| Water Solubility  | Limited      | [7]       |

#### **Mechanism of Action**

The primary mechanism of action of Flutrimazole, consistent with other azole antifungals, is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[4][8]

### **Signaling Pathway**

Flutrimazole specifically inhibits the fungal enzyme lanosterol  $14\alpha$ -demethylase, which is a cytochrome P-450 dependent enzyme.[3][7] This enzyme is critical for the conversion of lanosterol to ergosterol. By disrupting this step, Flutrimazole leads to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane. This alters the membrane's fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[7][8] Flutrimazole has demonstrated a strong inhibitory effect on ergosterol biosynthesis in Candida albicans, with a reported IC50 value of  $0.071 \ \mu mol/L.[3][4]$ 



Click to download full resolution via product page



Caption: Mechanism of action of Flutrimazole.

# **Quantitative Data**

The efficacy of Flutrimazole has been evaluated in several clinical trials. The following tables summarize key quantitative data from these studies.

Table 2: In Vitro Activity of Flutrimazole

| Organism                                     | Minimum Inhibitory Concentration (MIC) | Reference |
|----------------------------------------------|----------------------------------------|-----------|
| Dermatophytes, filamentous fungi, and yeasts | 0.025-5.0 μg/mL                        | [3][9]    |
| Scopulariopsis brevicaulis                   | 0.15-0.6 μg/mL                         | [9]       |

Table 3: Comparative Efficacy of Flutrimazole in Clinical Trials



| Condition                   | Flutrimazol<br>e<br>Formulation                    | Comparator                  | Mycological<br>Cure Rate<br>(Flutrimazol<br>e) | Mycological<br>Cure Rate<br>(Comparato<br>r) | Reference |
|-----------------------------|----------------------------------------------------|-----------------------------|------------------------------------------------|----------------------------------------------|-----------|
| Dermatomyc<br>oses          | 1% Cream<br>(twice daily)                          | 1%<br>Clotrimazole<br>Cream | 80%                                            | 79%                                          | [10]      |
| Dermatomyc<br>oses          | 1% Cream<br>(once daily)                           | 1%<br>Bifonazole<br>Cream   | 73%                                            | 65%                                          | [11][12]  |
| Tinea Pedis                 | 1% Powder<br>(twice daily)                         | 1%<br>Bifonazole<br>Powder  | 65.3%<br>(Global Cure)                         | 70.1%<br>(Global Cure)                       | [13]      |
| Vulvovaginal<br>Candidiasis | 500 mg<br>single-dose<br>vaginal tablet<br>+ cream | 500 mg<br>Clotrimazole      | 95.8% (at day<br>25-31)                        | 86.8% (at day<br>25-31)                      | [14]      |

Table 4: Pharmacokinetic Data for Flutrimazole

| Parameter                      | Value                      | Condition                             | Reference |
|--------------------------------|----------------------------|---------------------------------------|-----------|
| Percutaneous<br>Absorption     | < 1% of applied dose       | Topical application to healthy skin   | [15]      |
| Urinary Recovery               | ~0.5% of administered dose | Topical application to scarified skin | [15]      |
| Plasma Concentration           | < few ng/mL                | Topical application                   | [15]      |
| Biological Half-life<br>(t1/2) | 14.4 ± 3.8 h               | Intravenous administration in dogs    | [16]      |
| Bioavailability (oral)         | 8.9 ± 6.1%                 | Oral administration in dogs           | [16]      |



## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols from key studies on Flutrimazole.

## In Vitro Susceptibility Testing

- Objective: To determine the minimum inhibitory concentration (MIC) of Flutrimazole against various fungal strains.
- Methodology:
  - Fungal isolates are cultured on appropriate media (e.g., Sabouraud dextrose agar).
  - A standardized inoculum of each fungal strain is prepared.
  - Flutrimazole is serially diluted in a suitable solvent and incorporated into a liquid or solid growth medium.
  - The fungal inocula are added to the media containing different concentrations of Flutrimazole.
  - o Cultures are incubated under controlled conditions (temperature, time).
  - The MIC is determined as the lowest concentration of Flutrimazole that inhibits visible fungal growth.[9]

## **Clinical Trial for Dermatomycoses**

- Objective: To compare the efficacy and tolerability of Flutrimazole cream with a comparator (e.g., Clotrimazole cream).
- Study Design: A multicentre, double-blind, randomized, parallel-group clinical trial.
- Methodology:
  - Patient Selection: Patients with clinically and mycologically (KOH microscopy and/or culture) diagnosed fungal skin infections are enrolled.







- Randomization: Patients are randomly assigned to receive either Flutrimazole 1% cream or the comparator cream.
- Treatment: Patients apply the assigned cream to the affected area (e.g., twice daily) for a specified duration (e.g., 4 weeks).
- Efficacy Assessment: The primary endpoint is the mycological cure rate, determined by negative results on KOH and culture tests at the end of the treatment period. Clinical cure (resolution of signs and symptoms) is also assessed.
- Safety Assessment: Adverse events, particularly local reactions like irritation or burning, are recorded throughout the study.[10]





Click to download full resolution via product page

Caption: Workflow of a comparative clinical trial.

## Conclusion



Flutrimazole is a well-established topical antifungal agent with a potent, broad-spectrum activity. Its primary mechanism of action involves the inhibition of fungal ergosterol synthesis, leading to cell membrane disruption. Clinical data consistently demonstrate its high efficacy, comparable to other leading imidazole antifungals, and a favorable safety profile. Its additional anti-inflammatory properties may offer a therapeutic advantage in fungal infections with an inflammatory component.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Flutrimazole Wikipedia [en.wikipedia.org]
- 2. Flutrimazole [chemeurope.com]
- 3. Flutrimazole An imidazole antifungal drug\_Chemicalbook [chemicalbook.com]
- 4. Pharmacodynamics and Toxicity of Flutrimazole Chemicalbook [chemicalbook.com]
- 5. Flutrimazole | C22H16F2N2 | CID 3401 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Topical anti-inflammatory properties of flutrimazole, a new imidazole antifungal agent -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. What is Flutrimazole used for? [synapse.patsnap.com]
- 9. In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flutrimazole 1% dermal cream in the treatment of dermatomycoses: a randomized, multicentre, double-blind, comparative clinical trial with 1% clotrimazole cream. Flutrimazole Study Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. karger.com [karger.com]
- 13. Efficacy of flutrimazole 1% powder in the treatment of tinea pedis PubMed [pubmed.ncbi.nlm.nih.gov]



- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetic profile of [14C]flutrimazole following single topical application in normal and scarified skin of healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic study of [14C]flutrimazole after oral and intravenous administration in dogs. Comparison with clotrimazole. | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Flutrimazole].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607604#what-is-fujenal-and-its-origin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com